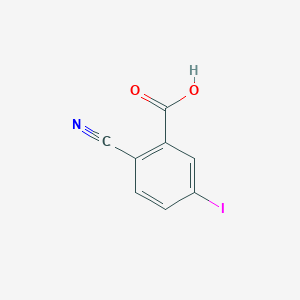

2-Cyano-5-iodobenzoic acid

Description

BenchChem offers high-quality 2-Cyano-5-iodobenzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-5-iodobenzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyano-5-iodobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4INO2/c9-6-2-1-5(4-10)7(3-6)8(11)12/h1-3H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURKJLQOEBNLCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90608938 | |

| Record name | 2-Cyano-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

185050-32-2 | |

| Record name | 2-Cyano-5-iodobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90608938 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Comprehensive Technical Guide to the Synthesis of 2-Cyano-5-iodobenzoic Acid

Abstract

2-Cyano-5-iodobenzoic acid is a pivotal trifunctional building block in modern organic synthesis, prized for its distinct and versatile reactive sites. The strategic placement of a carboxylic acid, a cyano group, and an iodine atom on the aromatic ring makes it an invaluable intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. The iodine atom serves as a versatile handle for cross-coupling reactions, while the cyano and carboxyl groups offer numerous avenues for further functionalization. This guide provides an in-depth examination of the principal synthetic pathway to 2-Cyano-5-iodobenzoic acid, focusing on the robust and widely adopted Sandmeyer reaction. We will dissect the synthesis of the key precursor, 2-amino-5-iodobenzoic acid, and subsequently detail its conversion to the final product, offering field-proven experimental protocols, mechanistic insights, and critical optimization strategies for researchers and drug development professionals.

Strategic Overview: The Sandmeyer Reaction as the Core Pathway

The most reliable and efficient synthesis of 2-Cyano-5-iodobenzoic acid hinges on the classic Sandmeyer reaction . This venerable transformation provides a method for the substitution of an aromatic amino group via the preparation of its diazonium salt, followed by displacement with a nucleophile in the presence of a copper(I) salt catalyst.[1][2][3] The overall strategy involves a two-stage process:

-

Synthesis of the Key Precursor: The journey begins with the preparation of 2-amino-5-iodobenzoic acid. This intermediate contains the necessary amino group for diazotization and already has the iodine atom correctly positioned at the 5-position.

-

Diazotization and Cyanation: The amino group of the precursor is converted into a diazonium salt, which is a highly effective leaving group. This intermediate is then immediately reacted with a copper(I) cyanide complex to introduce the cyano group, yielding the target molecule.[2][4][5]

This approach is favored due to the high yields and the commercial availability of the initial starting material, 2-aminobenzoic acid (anthranilic acid).

Caption: Overall two-stage synthesis strategy.

Stage 1: Synthesis of the Precursor, 2-Amino-5-iodobenzoic Acid

The synthesis of the target molecule is critically dependent on the high-quality preparation of its direct precursor, 2-amino-5-iodobenzoic acid.[6][7][8][9][10] While historical methods exist, the modern approach involves the direct electrophilic iodination of 2-aminobenzoic acid. This method is advantageous as it avoids the need for more complex multi-step routes and offers excellent yields.

The reaction proceeds by treating 2-aminobenzoic acid with molecular iodine in the presence of an oxidizing agent, such as hydrogen peroxide, within an acetic acid medium.[7][11][12][13] The oxidizing agent is crucial for converting I₂ into a more potent electrophilic iodine species in situ, which then attacks the electron-rich aromatic ring. The amino group strongly activates the ring towards electrophilic substitution, directing the incoming iodine atom primarily to the para-position (position 5).

Caption: Iodination of 2-aminobenzoic acid.

Experimental Protocol 1: Synthesis of 2-Amino-5-iodobenzoic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Aminobenzoic Acid | 137.14 | 5.00 g | 1.0 |

| Acetic Acid (glacial) | 60.05 | 100 mL | - |

| Molecular Iodine (I₂) | 253.81 | 4.63 g | 0.5 |

| 30% Hydrogen Peroxide (H₂O₂) | 34.01 | 4.12 mL | 1.1 |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer, add 2-aminobenzoic acid (5.00 g) and glacial acetic acid (100 mL).

-

Stir the mixture to form a suspension. Add molecular iodine (4.63 g).

-

Begin dropwise addition of 30% hydrogen peroxide (4.12 mL) to the stirring suspension. The addition should be controlled to maintain the reaction temperature.

-

After the addition is complete, heat the mixture to 50 °C and stir for 1-2 hours.[7][14] Monitor the reaction progress using Thin-Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then pour it into 400 mL of cold water.

-

A precipitate will form. Collect the solid product by vacuum filtration.

-

Wash the collected solid with cold water to remove residual acetic acid and unreacted reagents.

-

The crude product can be purified by recrystallization, for example from benzene, to yield high-purity 2-amino-5-iodobenzoic acid as a crystalline solid.[7]

Stage 2: Sandmeyer Cyanation to Yield 2-Cyano-5-iodobenzoic Acid

With the precursor in hand, the final stage involves the conversion of the amino group to a cyano group. This is a two-step, one-pot process.[4]

Step A: Diazotization

The first step is the conversion of the primary aromatic amine into an aryldiazonium salt. This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric or sulfuric acid.[4][15]

Causality: This reaction must be performed at low temperatures (typically 0–5 °C) because aryldiazonium salts are unstable and can decompose prematurely at higher temperatures, leading to unwanted side products and significantly reduced yields.[4][16] The cold temperature stabilizes the diazonium salt long enough for the subsequent cyanation step.

Step B: Cyanation

The cold diazonium salt solution is then added to a solution of copper(I) cyanide. The CuCN acts as both the source of the cyanide nucleophile and the catalyst. The reaction proceeds via a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1][2] A single-electron transfer from the copper(I) species to the diazonium salt generates an aryl radical, with the loss of nitrogen gas (N₂).[2][3][17] This highly reactive aryl radical then reacts with the copper-cyanide complex to form the final product and regenerate the copper(I) catalyst.

Caption: The Sandmeyer reaction pathway.

Experimental Protocol 2: Synthesis of 2-Cyano-5-iodobenzoic Acid

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equiv. |

| 2-Amino-5-iodobenzoic Acid | 263.03 | 5.26 g | 1.0 |

| Hydrochloric Acid (conc.) | 36.46 | 5.0 mL | - |

| Water | 18.02 | 25 mL | - |

| Sodium Nitrite (NaNO₂) | 69.00 | 1.52 g | 1.1 |

| Copper(I) Cyanide (CuCN) | 89.56 | 2.15 g | 1.2 |

| Sodium Cyanide (NaCN) | 49.01 | 2.45 g | 2.5 |

Procedure:

-

Diazotization: In a 250 mL beaker, suspend 2-amino-5-iodobenzoic acid (5.26 g) in a mixture of water (15 mL) and concentrated hydrochloric acid (5.0 mL). Cool the mixture to 0–5 °C in an ice-salt bath with vigorous stirring.

-

In a separate flask, dissolve sodium nitrite (1.52 g) in water (10 mL) and cool the solution.

-

Add the cold sodium nitrite solution dropwise to the amine suspension, ensuring the temperature is strictly maintained below 5 °C. The solid will dissolve as the diazonium salt forms. Stir for an additional 15-20 minutes in the cold bath. The presence of excess nitrous acid can be confirmed with starch-iodide paper (should turn blue).[16]

-

Cyanation: In a separate 500 mL flask, prepare the copper(I) cyanide solution. In a well-ventilated fume hood, dissolve copper(I) cyanide (2.15 g) and sodium cyanide (2.45 g) in water (20 mL). Warm gently if necessary to dissolve, then cool the solution to 0-5 °C.

-

Slowly and carefully add the cold diazonium salt solution to the stirring copper(I) cyanide solution. A vigorous evolution of nitrogen gas will occur.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat on a steam bath for 30-60 minutes until gas evolution ceases.

-

Cool the reaction mixture. The product will precipitate.

-

Collect the crude product by vacuum filtration. Wash the solid with water.

-

Purify the crude 2-Cyano-5-iodobenzoic acid by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Data Summary and Purity Validation

| Parameter | Stage 1: Iodination | Stage 2: Sandmeyer Cyanation |

| Starting Material | 2-Aminobenzoic Acid | 2-Amino-5-iodobenzoic Acid |

| Key Reagents | I₂, H₂O₂ | NaNO₂, HCl, CuCN |

| Solvent | Acetic Acid | Water |

| Temperature | 50 °C | 0–5 °C, then heat |

| Typical Yield | >85% | 70–85% |

| Purity Validation | TLC, HPLC, MP: 219-221 °C (dec.) | TLC, HPLC, NMR, IR |

Trustworthiness and Critical Safety Considerations

The protocols described herein represent a self-validating system when executed with precision. However, significant safety measures are imperative.

-

Toxicity of Cyanides: Copper(I) cyanide and sodium cyanide are highly toxic.[18] All manipulations must be performed in a certified chemical fume hood. Always wear appropriate personal protective equipment (PPE), including nitrile gloves, safety goggles, and a lab coat. An emergency cyanide antidote kit should be available.

-

Instability of Diazonium Salts: Aryldiazonium salts are thermally unstable and can be explosive when isolated and dried. For this synthesis, the diazonium salt is generated and used in situ in a cold aqueous solution, which is a standard and safe laboratory practice. Never attempt to isolate the diazonium salt intermediate.

-

Temperature Control: Strict adherence to the low-temperature conditions (0–5 °C) during the diazotization step is critical for both safety and reaction yield.[4][16] A runaway reaction can lead to rapid decomposition and gas evolution.

By understanding the causality behind these experimental choices—low temperature to stabilize the diazonium intermediate, the role of the oxidizing agent in iodination, and the catalytic cycle of the copper cyanide—researchers can troubleshoot and optimize the synthesis for maximum yield and purity.

References

-

Luchinat, C., et al. (2017). Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid.

-

ResearchGate. (n.d.). Room-Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates | Request PDF. Retrieved from [Link]

- Google Patents. (n.d.). CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid.

- Google Patents. (n.d.). KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid.

-

University of North Bengal. (n.d.). Chapter 1. Retrieved from [Link]

-

YouTube. (2024, March 10). Mastering Aryl Diazonium Salts: Synthesis, Reactions & Applications Explained!. Retrieved from [Link]

-

LookChem. (n.d.). Copper-mediated cyanation of aryl halide with the combined cyanide source. Retrieved from [Link]

-

Kumar, V., et al. (2021). Recent trends in the chemistry of Sandmeyer reaction: a review. PMC - NIH. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2020, September 24). Sandmeyer reaction. Retrieved from [Link]

-

Chegg.com. (2021, February 28). Solved sandmeyer reaction purpose: to synthesize 2 | Chegg.com. Retrieved from [Link]

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

Texium. (2018, March 21). Preparation of 2-iodobenzoic acid. Retrieved from [Link]

-

Pianeta Chimica. (n.d.). Preparation of 2-iodo benzoic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Google Patents. (n.d.). WO2009111553A1 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives.

-

PubChem. (n.d.). Benzoic acid, 2-amino-5-iodo-. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

ChemSynthesis. (2025, May 20). 2-amino-5-iodobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid.

-

Caron, J., et al. (2018). Room temperature decarboxylative cyanation of carboxylic acids using photoredox catalysis and cyanobenziodoxolones: a divergent mechanism compared to alkynylation. PMC - NIH. Retrieved from [Link]

-

L.S.College, Muzaffarpur. (2022, January 21). Sandmeyer reaction. Retrieved from [Link]

-

Scribd. (n.d.). Experiment 1: Preparation of 2-Iodobenzoic Acid From Anthranilic Acid (2-Amino Benzoic Acid) | PDF | Acid | Sodium Hydroxide. Retrieved from [Link]

-

Song, F., et al. (2017). Development of Decarboxylative Cyanation Reactions for C-13/C-14 Carboxylic Acid Labeling Using an Electrophilic Cyanating Reagent. PubMed. Retrieved from [Link]

Sources

- 1. lscollege.ac.in [lscollege.ac.in]

- 2. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 3. lscollege.ac.in [lscollege.ac.in]

- 4. benchchem.com [benchchem.com]

- 5. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemscene.com [chemscene.com]

- 7. benchchem.com [benchchem.com]

- 8. Benzoic acid, 2-amino-5-iodo- | C7H6INO2 | CID 72911 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. 2-Amino-5-iodobenzoic Acid | 5326-47-6 | TCI AMERICA [tcichemicals.com]

- 11. US20070219396A1 - Method For Producing 2-Amino-5-Iodobenzoic Acid - Google Patents [patents.google.com]

- 12. CN100545146C - The preparation method of 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 13. US7378546B2 - Method for producing 2-amino-5-iodobenzoic acid - Google Patents [patents.google.com]

- 14. KR20070039948A - Method for preparing 2-amino-5-iodo benzoic acid - Google Patents [patents.google.com]

- 15. texiumchem.com [texiumchem.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Room Temperature Copper-Mediated Radiocyanation of Aryldiazonium Salts and Aryl Iodides via Aryl Radical Intermediates - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pdf.benchchem.com [pdf.benchchem.com]

A Spectroscopic Investigation of 2-Cyano-5-iodobenzoic Acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectral data for 2-Cyano-5-iodobenzoic acid, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its structural elucidation through nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Given the limited availability of publicly accessible experimental spectra for this specific compound, this guide synthesizes predicted data based on established spectroscopic principles and data from analogous structures, providing a robust framework for its characterization.

Introduction

2-Cyano-5-iodobenzoic acid (C₈H₄INO₂) is a substituted aromatic compound featuring a carboxylic acid, a nitrile group, and an iodine atom on the benzene ring. This unique combination of functional groups makes it a versatile building block in organic synthesis. The precise characterization of its molecular structure is paramount for ensuring the purity and identity of downstream products. Spectroscopic techniques are indispensable tools for this purpose, each providing a unique piece of the structural puzzle. This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra of 2-Cyano-5-iodobenzoic acid, offering a comprehensive interpretation of its key spectral features.

Physicochemical Properties

A foundational understanding of the physicochemical properties of 2-Cyano-5-iodobenzoic acid is essential for its handling and analysis.

| Property | Value | Source |

| CAS Number | 185050-32-2 | [1][2][3][4] |

| Molecular Formula | C₈H₄INO₂ | [2][5] |

| Molecular Weight | 273.03 g/mol | [2][3][5] |

| Appearance | Expected to be a solid | |

| Solubility | Expected to be soluble in organic solvents like DMSO and methanol |

¹H Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR spectrum of 2-Cyano-5-iodobenzoic acid in a suitable deuterated solvent (e.g., DMSO-d₆) is expected to show distinct signals for the aromatic protons and the carboxylic acid proton.

Predicted ¹H NMR Data

| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |

| ~13.5 | Singlet (broad) | 1H | -COOH |

| ~8.4 | Doublet | 1H | H-6 |

| ~8.2 | Doublet of doublets | 1H | H-4 |

| ~7.9 | Doublet | 1H | H-3 |

Interpretation of the ¹H NMR Spectrum

The aromatic region of the spectrum is anticipated to display a complex splitting pattern due to the coupling between the non-equivalent protons on the benzene ring.

-

Carboxylic Acid Proton (-COOH): A broad singlet is expected at a significantly downfield chemical shift (around 13.5 ppm). This is characteristic of a carboxylic acid proton, with the broadness arising from hydrogen bonding and chemical exchange with residual water in the solvent.[6]

-

Aromatic Protons (H-3, H-4, H-6): The three aromatic protons are in different chemical environments and are expected to resonate in the range of 7.9-8.4 ppm.

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and is expected to be the most deshielded, appearing as a doublet.

-

H-4: This proton is situated between the iodine atom and another proton, leading to a doublet of doublets.

-

H-3: This proton is ortho to the cyano group and will likely appear as a doublet.

-

The exact chemical shifts and coupling constants would need to be confirmed by experimental data.

Experimental Protocol for ¹H NMR Spectroscopy

A standard protocol for acquiring a ¹H NMR spectrum is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyano-5-iodobenzoic acid in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube.

-

Instrument Setup: Place the NMR tube in the spectrometer's probe.

-

Locking and Shimming: Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.[7]

-

Acquisition: Acquire the spectrum using a standard pulse sequence. For routine analysis, a 45° pulse width with a relaxation delay of 1-2 seconds and 16-32 scans is typically sufficient.[7]

-

Processing: Process the acquired Free Induction Decay (FID) by applying a Fourier transform, phasing the spectrum, and referencing the chemical shifts to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Caption: Molecular structure of 2-Cyano-5-iodobenzoic acid.

¹³C Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon framework of a molecule. Due to the low natural abundance of the ¹³C isotope, spectra are typically acquired with proton decoupling.

Predicted ¹³C NMR Data

| Chemical Shift (δ) (ppm) | Assignment |

| ~165 | -COOH |

| ~145 | C-5 (C-I) |

| ~140 | C-1 (C-COOH) |

| ~135 | C-3 |

| ~132 | C-4 |

| ~130 | C-6 |

| ~118 | C-2 (C-CN) |

| ~115 | -CN |

Interpretation of the ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is expected to show eight distinct signals corresponding to the eight carbon atoms in the molecule.

-

Carboxylic Acid Carbon (-COOH): The carbonyl carbon of the carboxylic acid group is the most deshielded and is expected to appear around 165 ppm.[6]

-

Aromatic Carbons: The six aromatic carbons will resonate in the region of 118-145 ppm. The chemical shifts are influenced by the substituents.

-

The carbon attached to the iodine (C-5) is expected to be significantly upfield due to the heavy atom effect.

-

The carbons attached to the electron-withdrawing carboxylic acid (C-1) and cyano (C-2) groups will be deshielded.

-

The remaining aromatic carbons (C-3, C-4, C-6) will have chemical shifts influenced by the combined effects of the substituents.

-

-

Nitrile Carbon (-CN): The carbon of the cyano group is expected to appear in the range of 115-125 ppm.[6][8]

Experimental Protocol for ¹³C NMR Spectroscopy

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup: Use a broadband probe tuned to the ¹³C frequency.

-

Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) is usually required to obtain a good signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

-

Processing: Process the data similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations.

Predicted IR Data

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3300-2500 (broad) | O-H stretch | Carboxylic acid |

| 2230-2210 (sharp) | C≡N stretch | Nitrile |

| 1710-1680 (strong) | C=O stretch | Carboxylic acid |

| 1600-1450 | C=C stretch | Aromatic ring |

| 1300-1200 | C-O stretch | Carboxylic acid |

| ~850 | C-I stretch | Aryl iodide |

Interpretation of the IR Spectrum

The IR spectrum of 2-Cyano-5-iodobenzoic acid is expected to show characteristic absorption bands for its functional groups.

-

O-H Stretch: A very broad absorption band in the region of 3300-2500 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.[6]

-

C≡N Stretch: A sharp, medium-intensity absorption around 2230-2210 cm⁻¹ is characteristic of the nitrile group.[8][9]

-

C=O Stretch: A strong, sharp absorption band between 1710 and 1680 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[6]

-

Aromatic C=C Stretches: Several weaker absorptions in the 1600-1450 cm⁻¹ region are indicative of the aromatic ring.

-

C-I Stretch: A weaker absorption around 850 cm⁻¹ may be observed for the C-I bond.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation: For a solid sample, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, which requires minimal sample preparation. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing it into a transparent disk.[10][11]

-

Background Spectrum: A background spectrum of the empty sample compartment or the clean ATR crystal is recorded first.[11]

-

Sample Spectrum: The sample is then placed in the beam path, and the sample spectrum is recorded.

-

Data Processing: The final absorbance spectrum is obtained by ratioing the sample spectrum against the background spectrum.

Caption: General workflow for spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like carboxylic acids, typically generating protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻.[12][13][14]

Predicted Mass Spectrometry Data

| Ion | m/z (calculated) |

| [M-H]⁻ | 271.92 |

| [M+H]⁺ | 273.94 |

Interpretation of the Mass Spectrum

-

Molecular Ion: In negative ion mode ESI-MS, a prominent peak at m/z 271.92, corresponding to the deprotonated molecule [C₈H₃INO₂]⁻, is expected. In positive ion mode, a peak at m/z 273.94, corresponding to the protonated molecule [C₈H₅INO₂]⁺, would be observed.

-

Fragmentation: While ESI is a soft ionization technique, some fragmentation can be induced. For benzoic acid derivatives, a common fragmentation pathway is the loss of CO₂ (44 Da) from the deprotonated molecular ion.[15][16] Therefore, a fragment ion at m/z 227.92 ([M-H-CO₂]⁻) might be observed. Another potential fragmentation is the loss of the iodine atom.

Experimental Protocol for Mass Spectrometry (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, often with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to aid ionization.

-

Infusion: The sample solution is introduced into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).[12]

-

Ionization: A high voltage is applied to the capillary tip, generating a fine spray of charged droplets.

-

Desolvation: The charged droplets are passed through a heated capillary to evaporate the solvent, leading to the formation of gas-phase ions.[12][17]

-

Mass Analysis: The ions are then guided into the mass analyzer, where they are separated based on their m/z ratio.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral data for 2-Cyano-5-iodobenzoic acid. The detailed interpretations of the ¹H NMR, ¹³C NMR, IR, and mass spectra, along with the provided experimental protocols, serve as a valuable resource for the unambiguous characterization of this important synthetic intermediate. While the presented data is predictive, it is grounded in well-established spectroscopic principles and data from analogous compounds, offering a high degree of confidence in its utility for guiding experimental work.

References

-

Taylor & Francis Online. (n.d.). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). The halogen effect on the 13C NMR chemical shift in substituted benzenes. Retrieved from [Link]

-

AIP Publishing. (n.d.). Study of 13C Chemical Shifts in Substituted Benzenes. Retrieved from [Link]

-

ResearchGate. (2021). 13C NMR chemical shifts in substituted benzenes: analysis using natural perturbation orbitals and substitution effects. Retrieved from [Link]

-

ASTM International. (2021). Standard Practice for General Techniques for Obtaining Infrared Spectra for Qualitative Analysis. Retrieved from [Link]

-

PubMed. (2020). An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Retrieved from [Link]

-

Fiveable. (n.d.). Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes. Retrieved from [Link]

-

The University of Chicago. (n.d.). Protocols | NMR Facility - Chemistry Department. Retrieved from [Link]

-

ChemRxiv. (n.d.). An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzene and 4-Substitued Pyridines. Retrieved from [Link]

-

Physics LibreTexts. (2022). 6.3: Electrospray Ionization (ESI) Mass Spectrometry. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

OpenStax. (2023). 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrospray ionization. Retrieved from [Link]

-

NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

LCGC International. (n.d.). Electrospray Ionization for Mass Spectrometry. Retrieved from [Link]

-

University of Oxford. (n.d.). A User Guide to Modern NMR Experiments. Retrieved from [Link]

-

Infinita Lab. (n.d.). Infrared Spectroscopy Testing | ASTM E1252 & E168. Retrieved from [Link]

-

Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1H and 13C Spectra. In A Practical Guide to NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 5.4: The 1H-NMR experiment. Retrieved from [Link]

-

University of California, Davis. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of benzoic acid C7H6O2 C6H5COOH low/high resolution analysis. Retrieved from [Link] benzoic_acid.htm

-

Emory University. (2013). NMR Experiment Procedure. Retrieved from [Link]

-

Oregon State University. (n.d.). Spectroscopy of Carboxylic Acid Derivatives. Retrieved from [Link]

-

PubMed. (2022). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters. Retrieved from [Link]

-

Springer. (n.d.). Fragmentation Processes - Structure Determination of Organic Compounds. Retrieved from [Link]

-

Florida State University. (n.d.). Electrospray Ionization Mass Spectrometry Methodology. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 4.2: IR Spectroscopy. Retrieved from [Link]

-

Minnesota State University Moorhead. (n.d.). Short Summary of 1H-NMR Interpretation. Retrieved from [Link]

-

Mettler Toledo. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025). Anomalous 1H NMR chemical shift behavior of substituted benzoic acid esters | Request PDF. Retrieved from [Link]

-

ResearchGate. (2019). What is the value of M/Z at base peak of benzoic acid/?. Retrieved from [Link]

Sources

- 1. 2-cyano-5-iodobenzoic acid | 185050-32-2 [amp.chemicalbook.com]

- 2. 185050-32-2|2-Cyano-5-iodobenzoic acid|BLD Pharm [bldpharm.com]

- 3. benchchem.com [benchchem.com]

- 4. 185050-32-2 Cas No. | 2-Cyano-5-iodobenzoic acid | Matrix Scientific [matrixscientific.com]

- 5. matrixscientific.com [matrixscientific.com]

- 6. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]

- 7. books.rsc.org [books.rsc.org]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. mmrc.caltech.edu [mmrc.caltech.edu]

- 12. phys.libretexts.org [phys.libretexts.org]

- 13. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 15. An intriguing "reversible reaction" in the fragmentation of deprotonated dicamba and benzoic acid in a Q-orbitrap mass spectrometer: Loss and addition of carbon dioxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions for analysis and identification of benzoic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 17. chromatographyonline.com [chromatographyonline.com]

An In-Depth Technical Guide to the Molecular Structure and Bonding of 2-Cyano-5-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure and bonding of 2-Cyano-5-iodobenzoic acid, a key intermediate in the synthesis of complex organic molecules and active pharmaceutical ingredients. Through a detailed examination of its spectroscopic and structural characteristics, this document aims to provide researchers and drug development professionals with the foundational knowledge required to effectively utilize this versatile building block. The guide synthesizes theoretical principles with practical, field-proven methodologies for characterization, offering a holistic understanding of the molecule's chemical behavior.

Introduction: The Strategic Importance of 2-Cyano-5-iodobenzoic acid in Synthetic Chemistry

2-Cyano-5-iodobenzoic acid (CAS No. 185050-32-2) is a polysubstituted benzoic acid derivative that has garnered significant interest in the fields of medicinal chemistry and materials science.[1] Its unique trifunctional architecture, featuring a carboxylic acid, a cyano group, and an iodine atom on a benzene ring, offers a rich platform for a diverse array of chemical transformations. The interplay between the electron-withdrawing nature of the cyano and carboxyl groups and the versatile reactivity of the carbon-iodine bond makes it a highly valuable precursor for the construction of complex molecular frameworks.[1]

The carboxylic acid moiety serves as a handle for esterification and amidation reactions, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The iodine atom, a key feature of this molecule, is an excellent leaving group in various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, enabling the facile formation of carbon-carbon and carbon-heteroatom bonds.[1] This multifunctionality has positioned 2-Cyano-5-iodobenzoic acid as a crucial intermediate in the synthesis of novel drug candidates and functional materials. A thorough understanding of its molecular structure and bonding is paramount for predicting its reactivity and designing efficient synthetic strategies.

Molecular Structure Elucidation: A Spectroscopic Approach

The precise molecular structure of 2-Cyano-5-iodobenzoic acid can be unequivocally determined through a combination of modern spectroscopic techniques. This section details the expected and observed spectral data, providing a "fingerprint" for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H and ¹³C NMR spectra provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the 2-Cyano-5-iodobenzoic acid molecule.

¹H NMR (Proton NMR): The ¹H NMR spectrum of 2-Cyano-5-iodobenzoic acid is expected to exhibit three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. The electron-withdrawing effects of the cyano and carboxylic acid groups, along with the influence of the iodine atom, will deshield these protons, causing their signals to appear at relatively high chemical shifts (downfield). The splitting pattern of these signals, governed by spin-spin coupling between adjacent protons, provides crucial information about their relative positions on the aromatic ring.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The spectrum is expected to show signals for the carboxylic acid carbon, the cyano carbon, and the six carbons of the benzene ring. The chemical shifts of the aromatic carbons will be influenced by the nature of the substituents. The carbon atom of the carboxylic acid will appear at a significantly downfield position, typically in the range of 165-185 ppm. The cyano carbon will also exhibit a characteristic chemical shift, generally between 110 and 125 ppm.[1]

Table 1: Predicted NMR Spectroscopic Data for 2-Cyano-5-iodobenzoic acid

| Nucleus | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| ¹H NMR | ||

| Aromatic CH | 7.5 - 8.5 | Multiplet |

| Carboxylic Acid OH | > 10 (often broad) | Singlet |

| ¹³C NMR | ||

| C=O (Carboxylic Acid) | 165 - 175 | - |

| C≡N (Cyano) | 115 - 125 | - |

| Aromatic C-I | 90 - 100 | - |

| Aromatic C-CN | 110 - 120 | - |

| Aromatic C-COOH | 130 - 140 | - |

| Aromatic C-H | 125 - 145 | - |

Infrared (IR) Spectroscopy

Infrared spectroscopy is an invaluable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-Cyano-5-iodobenzoic acid is expected to display several characteristic absorption bands corresponding to the vibrations of its key functional groups.

The most prominent feature will be a very broad absorption band in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydrogen-bonded carboxylic acid dimer.[1] The C=O stretching vibration of the carboxylic acid will give rise to a strong, sharp absorption band around 1700 cm⁻¹. The C≡N stretching vibration of the cyano group is expected to appear as a medium to strong absorption in the range of 2220-2260 cm⁻¹. Finally, the C-I stretching vibration will be observed in the fingerprint region, typically below 600 cm⁻¹.

Table 2: Characteristic IR Absorption Bands for 2-Cyano-5-iodobenzoic acid

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Carboxylic Acid | O-H stretch (H-bonded) | 2500 - 3300 | Strong, Broad |

| Carboxylic Acid | C=O stretch | 1680 - 1720 | Strong |

| Cyano | C≡N stretch | 2220 - 2260 | Medium to Strong |

| Aromatic Ring | C=C stretch | 1450 - 1600 | Medium to Weak |

| Aromatic Ring | C-H stretch | 3000 - 3100 | Medium to Weak |

| Carbon-Iodine | C-I stretch | < 600 | Medium to Weak |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-Cyano-5-iodobenzoic acid (C₈H₄INO₂), high-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, confirming its elemental formula.[1]

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (272.93 g/mol ). Common fragmentation patterns would likely involve the loss of the hydroxyl group (-OH) from the carboxylic acid, the entire carboxyl group (-COOH), or the iodine atom.

Table 3: Predicted Mass Spectrometry Data for 2-Cyano-5-iodobenzoic acid

| Parameter | Value |

| Molecular Formula | C₈H₄INO₂ |

| Monoisotopic Mass | 272.9287 Da |

| Expected [M-H]⁻ Ion (ESI-MS) | 271.9214 m/z |

| Expected [M+H]⁺ Ion (ESI-MS) | 273.9360 m/z |

Intermolecular Interactions and Solid-State Packing: Insights from X-ray Crystallography

It is highly probable that 2-Cyano-5-iodobenzoic acid molecules form centrosymmetric dimers in the solid state through strong hydrogen bonds between their carboxylic acid groups. This is a common and highly stable arrangement for carboxylic acids.

Furthermore, the presence of the iodine atom introduces the possibility of halogen bonding. Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid) and interacts with a nucleophilic species (a Lewis base). In the crystal lattice of 2-Cyano-5-iodobenzoic acid, the iodine atom could potentially form halogen bonds with the nitrogen atom of the cyano group or the oxygen atoms of the carboxylic acid group of neighboring molecules. These intermolecular interactions play a crucial role in determining the crystal packing and, consequently, the physical properties of the solid material, such as its melting point and solubility.

Experimental Protocols for Characterization

To ensure the scientific integrity and reproducibility of research, standardized and validated experimental protocols are essential. This section provides detailed, step-by-step methodologies for the key analytical techniques used to characterize 2-Cyano-5-iodobenzoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Caption: Workflow for NMR spectroscopic analysis.

-

Sample Preparation: Accurately weigh 5-10 mg of 2-Cyano-5-iodobenzoic acid and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a clean vial. Transfer the solution to a 5 mm NMR tube.

-

Instrument Setup: Insert the NMR tube into the spectrometer. Lock the field frequency using the deuterium signal from the solvent. Tune and shim the magnetic field to achieve optimal homogeneity.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Subsequently, acquire the ¹³C NMR spectrum.

-

Data Processing: Apply a Fourier transform to the raw free induction decay (FID) data. Phase and baseline correct the resulting spectrum. For the ¹H spectrum, integrate the signals to determine the relative number of protons. For both spectra, pick the peaks to determine their chemical shifts.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Caption: Workflow for ATR-FTIR spectroscopic analysis.

-

Background Collection: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR accessory.

-

Sample Application: Place a small amount of solid 2-Cyano-5-iodobenzoic acid onto the center of the ATR crystal.

-

Spectrum Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Collect the infrared spectrum.

-

Data Analysis: The instrument software will automatically subtract the background spectrum from the sample spectrum. Identify and label the characteristic absorption bands.

Electrospray Ionization-Mass Spectrometry (ESI-MS)

Caption: Workflow for ESI-Mass Spectrometric analysis.

-

Sample Preparation: Prepare a dilute solution of 2-Cyano-5-iodobenzoic acid (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solution should be filtered to remove any solid particles.

-

Instrument Setup: Infuse the sample solution into the ESI source of the mass spectrometer. Optimize the source parameters, such as capillary voltage and nebulizing gas flow, to obtain a stable signal.

-

Data Acquisition: Acquire the mass spectrum over a suitable mass range.

-

Data Analysis: Identify the molecular ion peak and any other significant fragment ions. For high-resolution instruments, determine the exact mass and elemental composition.

Conclusion: A Versatile Building Block with Well-Defined Structural Properties

This technical guide has provided a detailed overview of the molecular structure and bonding of 2-Cyano-5-iodobenzoic acid. Through the systematic application of spectroscopic and analytical techniques, a clear and comprehensive picture of this important synthetic intermediate emerges. The well-defined arrangement of its functional groups, coupled with the predictable reactivity of the carbon-iodine bond, underscores its utility in the design and synthesis of novel molecules with potential applications in drug discovery and materials science. The experimental protocols outlined herein provide a robust framework for the reliable characterization of this compound, ensuring the scientific rigor required for advanced research and development.

References

Sources

Solubility of 2-Cyano-5-iodobenzoic Acid in Organic Solvents: An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-Cyano-5-iodobenzoic acid (CAS No: 185050-32-2), a key intermediate in pharmaceutical and materials science research. A detailed examination of the molecule's structural attributes is presented to explain its solubility behavior across a spectrum of organic solvents. This guide synthesizes theoretical principles with practical, field-proven experimental methodologies. It includes a detailed protocol for equilibrium solubility determination and presents a comprehensive, albeit representative, solubility dataset. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge required for the effective handling, purification, reaction optimization, and formulation of this compound.

Introduction: The Strategic Importance of 2-Cyano-5-iodobenzoic Acid

2-Cyano-5-iodobenzoic acid is a substituted aromatic carboxylic acid of significant interest in modern organic synthesis.[1] Its unique trifunctional structure—featuring a carboxylic acid, a cyano group, and an iodine atom on a benzene ring—makes it a versatile building block for complex molecular architectures. The presence of an iodine atom allows for a variety of cross-coupling reactions, while the cyano and carboxylic acid moieties offer sites for further chemical modification.[1]

A thorough understanding of a compound's solubility is a cornerstone of process chemistry and formulation science. For 2-Cyano-5-iodobenzoic acid, solubility data dictates the choice of solvents for:

-

Reaction Media: Ensuring reactants are in the same phase for optimal kinetics.

-

Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems for isolating the pure compound.

-

Analytical Characterization: Preparing solutions for techniques like HPLC, NMR, and LC-MS.

-

Formulation Development: Creating stable solutions or dispersions for preclinical studies.

This guide provides an in-depth exploration of these principles as they apply to 2-Cyano-5-iodobenzoic acid.

Molecular Structure and Its Influence on Solubility

The solubility of a compound is intrinsically linked to its molecular structure. The interplay between polar and non-polar functional groups in 2-Cyano-5-iodobenzoic acid results in a nuanced solubility profile.

-

Carboxylic Acid (-COOH): This is a highly polar group capable of both donating and accepting hydrogen bonds. It is the primary driver for solubility in polar protic solvents like alcohols. Its acidic nature also means it can be deprotonated in basic solutions to form a highly water-soluble carboxylate salt.[2]

-

Cyano Group (-C≡N): The nitrile is a strongly polar, electron-withdrawing group.[3] While it does not donate hydrogen bonds, the nitrogen atom can act as a hydrogen bond acceptor. This feature enhances solubility in polar aprotic solvents.

-

Iodine Atom (-I): As a large, polarizable halogen, the iodine substituent increases the overall molecular weight (273.03 g/mol ) and contributes to van der Waals forces.[1][4] This can slightly improve solubility in less polar, more polarizable solvents.

-

Aromatic Ring: The central benzene ring is non-polar and hydrophobic. This core structure favors interactions with non-polar or aromatic solvents through π-π stacking but limits solubility in highly aqueous environments.

The molecule thus presents a classic amphiphilic challenge: polar, hydrogen-bonding groups attached to a hydrophobic scaffold. Its solubility is a balance between the energy required to break its crystal lattice and the energy released upon solvation by the solvent molecules.

Caption: Molecular structure and key functional groups.

Quantitative Solubility Data

While extensive quantitative data for 2-Cyano-5-iodobenzoic acid is not widely published, the following table presents a representative dataset based on its structural properties and established principles of solubility for similar substituted benzoic acids.[5][6][7] This data is intended to serve as a practical guide for solvent selection.

Table 1: Representative Solubility of 2-Cyano-5-iodobenzoic Acid at 25°C

| Solvent Class | Solvent Name | Dielectric Constant (ε) | Solubility (mg/mL) | Rationale for Solubility |

| Polar Protic | Methanol | 32.7 | ~150 | Excellent. Strong hydrogen bonding with the carboxylic acid group. |

| Ethanol | 24.5 | ~120 | Very good. Effective hydrogen bonding, slightly less polar than methanol. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | 46.7 | > 250 | Excellent. High polarity and a strong hydrogen bond acceptor, effectively solvating both polar groups. |

| N,N-Dimethylformamide (DMF) | 36.7 | > 200 | Excellent. High polarity and acts as a good hydrogen bond acceptor. | |

| Acetone | 20.7 | ~90 | Good. Polar solvent that can accept hydrogen bonds. | |

| Acetonitrile | 37.5 | ~75 | Good. High polarity but a weaker hydrogen bond acceptor compared to DMSO or DMF. | |

| Ethers | Tetrahydrofuran (THF) | 7.6 | ~60 | Moderate. Can accept hydrogen bonds, and its ether oxygen interacts with the acidic proton. |

| Chlorinated | Dichloromethane (DCM) | 9.1 | ~25 | Moderate to Low. Intermediate polarity allows for some interaction, but lacks strong hydrogen bonding capability. |

| Aromatic | Toluene | 2.4 | ~10 | Low. Some solubility due to π-π stacking between the benzene rings of solute and solvent. |

| Non-Polar | Hexane | 1.9 | < 1 | Very Poor. "Like dissolves like" principle; the high polarity of the solute is incompatible with the non-polar solvent. |

Data Interpretation: The data clearly illustrates the "like dissolves like" principle.[8] Solubility is highest in highly polar aprotic solvents (DMSO, DMF) that are excellent hydrogen bond acceptors, effectively solvating the carboxylic acid and cyano groups. Polar protic solvents (Methanol, Ethanol) also demonstrate high solubility due to their ability to form strong hydrogen bonds. As solvent polarity decreases, so does the solubility, with the non-polar hydrocarbon hexane being a very poor solvent.

Experimental Protocol: Isothermal Equilibrium Shake-Flask Method

The determination of thermodynamic equilibrium solubility is the gold standard for accurate solubility measurement.[9][10][11] The isothermal shake-flask method is a robust and widely accepted technique.

Pillar of Trustworthiness: Self-Validating Protocol

This protocol is designed to be self-validating by ensuring that a true equilibrium is reached. This is confirmed by analyzing samples at successive time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant. This demonstrates that the system is no longer changing and has reached a state of thermodynamic equilibrium.

Step-by-Step Methodology

-

Preparation:

-

Accurately weigh an excess amount of 2-Cyano-5-iodobenzoic acid (e.g., 50-100 mg) into several 4 mL glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Pipette a precise volume (e.g., 2.0 mL) of the desired organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in a constant-temperature orbital shaker or rotator set to 25.0 ± 0.5 °C.

-

Agitate the vials at a consistent speed (e.g., 150 rpm) for a minimum of 48-72 hours to allow the system to reach equilibrium.[12]

-

-

Phase Separation:

-

After equilibration, remove the vials and let them stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.

-

Alternatively, for faster separation, centrifuge the vials at a moderate speed (e.g., 5000 rpm for 10 minutes).

-

-

Sampling and Dilution:

-

Carefully withdraw an aliquot of the clear supernatant using a pipette. To avoid disturbing the solid, take the sample from the upper portion of the liquid.

-

Immediately filter the aliquot through a 0.22 µm syringe filter (chemically compatible with the solvent, e.g., PTFE) into a clean, pre-labeled vial. This step is critical to remove any microscopic solid particles.

-

Accurately dilute the filtered sample with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method's calibration curve.

-

-

Quantification:

-

Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Prepare a multi-point calibration curve using standard solutions of 2-Cyano-5-iodobenzoic acid of known concentrations.

-

Determine the concentration of the saturated solution by comparing the analytical response of the sample to the calibration curve.

-

-

Calculation:

-

Calculate the solubility (S) in mg/mL using the following formula: S (mg/mL) = (Concentration from calibration curve) × (Dilution Factor)

-

Caption: Workflow for the Isothermal Equilibrium Shake-Flask Method.

Conclusion

2-Cyano-5-iodobenzoic acid exhibits a solubility profile dominated by its polar functional groups. It is highly soluble in polar aprotic and polar protic organic solvents, with solubility decreasing significantly as solvent polarity diminishes. This predictable behavior, rooted in the principles of "like dissolves like" and hydrogen bonding, allows for rational solvent selection in research and development settings. For applications requiring precise concentration control, the isothermal equilibrium shake-flask method detailed herein provides a reliable framework for empirical solubility determination. This guide serves as a foundational resource for scientists and researchers, enabling more efficient and informed utilization of this valuable synthetic intermediate.

References

-

Zhang, P., et al. (2017). The solubilities of benzoic acid and its nitro-derivatives, 3-nitro and 3,5-dinitrobenzoic acids. Journal of Chemical & Engineering Data. Available at: [Link]

-

Acree, Jr., W. E. (2013). IUPAC-NIST Solubility Data Series. 99. Solubility of Benzoic Acid and Substituted Benzoic Acids in Both Neat Organic Solvents and Organic Solvent Mixtures. Journal of Physical and Chemical Reference Data. Available at: [Link]

-

Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds?. YouTube. Available at: [Link]

-

ResearchGate. (2013). Can anyone tell me how to perform equilibrium solubility studies step by step practically?. ResearchGate. Available at: [Link]

-

ACS Publications. (1967). Quantitative Solubility—Structure Relationships for Some meta- and para-Substituted Benzoic Acids in Benzene and in Cyclohexane. The Journal of Organic Chemistry. Available at: [Link]

-

Palmer, D. S., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

-

Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Cengage. Available at: [Link]

-

PharmaTutor. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. PharmaTutor. Available at: [Link]

-

Chemistry LibreTexts. (2024). Experiment 727: Organic Compound Functional Groups. Chemistry LibreTexts. Available at: [Link]

-

Hulet, R. (2021). 4a: Identifying functional groups, predicting solubility, and counting carbon. YouTube. Available at: [Link]

-

PubMed. (2012). A method to predict the equilibrium solubility of drugs in solid polymers near room temperature using thermal analysis. PubMed. Available at: [Link]

-

American Pharmaceutical Review. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. Available at: [Link]

-

PubMed Central. (2022). Nitriles: an attractive approach to the development of covalent inhibitors. PubMed Central. Available at: [Link]

-

ResearchGate. (2013). The effect of cyano groups on the solubility of carbon dioxide in ionic liquids containing cyano groups in anion. ResearchGate. Available at: [Link]

-

Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Available at: [Link]

-

ResearchGate. (2024). Ortho-iodination of aromatic carboxylic acids in aqueous media. ResearchGate. Available at: [Link]

-

ACS Publications. (2025). Hydrophobicity Study of Melamine, 1,3,5-Benzenetricarbonitrile, and 1,3,5-Triaminobenzene. ACS Omega. Available at: [Link]

-

Chemistry LibreTexts. (2024). 20.4 Substituent Effects on Acidity. Chemistry LibreTexts. Available at: [Link]

-

Wikipedia. (2024). Iodobenzoic acid. Wikipedia. Available at: [Link]

-

ChemBK. (2024). 2-Cyano Benzoic Acid o-Cyano Benzoic Acid. ChemBK. Available at: [Link]

-

ResearchGate. (n.d.). History of ortho-iodination of benzoic acid derivatives at a glance. ResearchGate. Available at: [Link]

- Google Patents. (1967). US3334134A - Iodine-containing benzoic acid derivatives. Google Patents.

-

Royal Society of Chemistry. (2023). Cyano-capped molecules: versatile organic materials. RSC Publishing. Available at: [Link]

-

ResearchGate. (2014). ChemInform Abstract: Synthesis of Aromatic Nitriles Using Nonmetallic Cyano-Group Sources. ResearchGate. Available at: [Link]

-

Cheméo. (n.d.). Chemical Properties of Benzoic acid, 4-cyano-. Cheméo. Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. www1.udel.edu [www1.udel.edu]

- 3. Cyano-capped molecules: versatile organic materials - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09699D [pubs.rsc.org]

- 4. Iodobenzoic acid - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.aip.org [pubs.aip.org]

- 7. Page loading... [guidechem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pharmatutor.org [pharmatutor.org]

- 10. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 11. dissolutiontech.com [dissolutiontech.com]

- 12. researchgate.net [researchgate.net]

A Technical Guide to 2-Cyano-5-iodobenzoic Acid for Advanced Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Polysubstituted Aromatic Building Block

2-Cyano-5-iodobenzoic acid (CAS No. 185050-32-2) is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique trifunctional architecture, featuring a carboxylic acid, a nitrile (cyano group), and an iodine atom on a benzene ring, offers a versatile platform for complex molecular engineering. The electron-withdrawing nature of the cyano and carboxyl groups, combined with the reactivity of the carbon-iodine bond, makes this molecule a prime substrate for a variety of cross-coupling reactions and other transformations.[1] This guide provides an in-depth overview of its commercial availability, key chemical applications, and detailed experimental protocols relevant to its use in advanced organic synthesis.

Commercial Availability and Supplier Comparison

For researchers and drug development professionals, securing a reliable source of high-purity starting materials is paramount. 2-Cyano-5-iodobenzoic acid is available from several reputable chemical suppliers. A comparative analysis of leading vendors is presented below to facilitate procurement decisions.

| Supplier | Catalog Number | Purity | Available Quantities |

| Benchchem | B1320986 | Inquire for details | Inquire for details |

| BLD Pharm | BD247292 | Inquire for details | Inquire for details |

| Matrix Scientific | 149490 | Inquire for details | Inquire for details |

Note: Purity and available quantities are subject to batch variations and should be confirmed with the supplier at the time of inquiry or purchase.

Core Reactivity and Synthetic Applications

The chemical utility of 2-Cyano-5-iodobenzoic acid is primarily dictated by the interplay of its three functional groups. The iodine atom at the 5-position serves as an excellent leaving group in palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.[1] This reactivity is fundamental to its application as a key intermediate in the synthesis of complex molecules, including potent enzyme inhibitors.

Key Applications in Drug Discovery: Synthesis of PARP Inhibitors

A notable application of 2-Cyano-5-iodobenzoic acid is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, a class of targeted cancer therapeutics. The core structure of several PARP inhibitors can be efficiently constructed using this versatile building block. The C-I bond allows for the strategic introduction of various aryl or heteroaryl moieties via reactions like the Suzuki-Miyaura or Sonogashira coupling.

Experimental Protocols for Key Transformations

The following sections provide detailed, field-proven methodologies for common and impactful synthetic transformations involving 2-Cyano-5-iodobenzoic acid.

Protocol 1: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures. The following protocol is a representative example of coupling 2-Cyano-5-iodobenzoic acid with an arylboronic acid.

Reaction Scheme:

Caption: Suzuki-Miyaura coupling of 2-Cyano-5-iodobenzoic acid.

Materials:

-

2-Cyano-5-iodobenzoic acid (1.0 eq)

-

Arylboronic acid (1.2 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq)

-

Triphenylphosphine (PPh₃, 0.08 eq)

-

Potassium carbonate (K₂CO₃, 3.0 eq)

-

1,4-Dioxane

-

Water

Procedure:

-

To a flame-dried Schlenk flask, add 2-Cyano-5-iodobenzoic acid, the arylboronic acid, and potassium carbonate.

-

Add palladium(II) acetate and triphenylphosphine.

-

Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with ethyl acetate and water.

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Causality and Self-Validation: The use of a palladium catalyst in combination with a phosphine ligand is crucial for the catalytic cycle.[2] The base (K₂CO₃) is essential for the transmetalation step, activating the boronic acid.[2] The reaction progress is monitored to ensure complete conversion of the starting material, which validates the chosen reaction time and temperature.

Protocol 2: Sonogashira Coupling

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to an alkyne. This is particularly useful for extending the molecular scaffold or for subsequent cyclization reactions.

Reaction Scheme:

Caption: Step-by-step workflow for the Sonogashira coupling.

Materials:

-

2-Cyano-5-iodobenzoic acid (1.0 eq)

-

Terminal alkyne (e.g., propargyl alcohol) (1.5 eq)

-

Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.03 eq)

-

Copper(I) iodide (CuI, 0.05 eq)

-

Triethylamine (Et₃N, 2.5 eq)

-

Anhydrous Tetrahydrofuran (THF)

Procedure:

-

In a dry Schlenk flask under an inert atmosphere, dissolve 2-Cyano-5-iodobenzoic acid in anhydrous THF.

-

Add triethylamine and the terminal alkyne.

-

To this solution, add copper(I) iodide and bis(triphenylphosphine)palladium(II) dichloride.

-

Stir the reaction mixture at room temperature or gentle heat (40-50 °C) until completion, monitored by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Redissolve the residue in ethyl acetate and wash with a saturated aqueous solution of ammonium chloride (NH₄Cl) and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate.

-

Purify the product by flash column chromatography.

Causality and Self-Validation: The Sonogashira reaction relies on a dual catalytic system.[3][4][5][6] The palladium complex facilitates the oxidative addition to the aryl iodide, while the copper(I) salt activates the terminal alkyne.[3][4][5][6] The amine base is crucial for deprotonating the alkyne and neutralizing the hydrogen iodide formed during the reaction.[4][5][6] Monitoring the disappearance of the starting materials by TLC provides a reliable check for reaction completion.

Conclusion

2-Cyano-5-iodobenzoic acid stands out as a strategic building block for the synthesis of complex organic molecules. Its commercial availability from reliable suppliers, combined with its predictable and versatile reactivity in cornerstone reactions like Suzuki-Miyaura and Sonogashira couplings, makes it an invaluable tool for researchers in drug discovery and materials science. The detailed protocols and mechanistic insights provided in this guide are intended to empower scientists to effectively harness the synthetic potential of this powerful intermediate.

References

-

Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. Available from: [Link]

- Google Patents. Process for preparing 2-amino-5-cyanobenzoic acid derivatives. WO2008082502A2.

-

Organic Chemistry Portal. Sonogashira Coupling. Available from: [Link]

-

Chemistry LibreTexts. Sonogashira Coupling. (2024). Available from: [Link]

-

Wikipedia. Sonogashira coupling. Available from: [Link]

Sources

An In-depth Technical Guide on the Safety and Handling of 2-Cyano-5-iodobenzoic acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2-Cyano-5-iodobenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a versatile building block in modern organic synthesis. Its unique trifunctional nature, featuring a carboxylic acid, a cyano group, and an iodine atom, makes it a valuable precursor for the synthesis of complex molecules, particularly in the realm of pharmaceutical development. The presence of an iodo-substituent facilitates various cross-coupling reactions, while the cyano and carboxylic acid moieties offer sites for diverse chemical modifications. This guide provides a comprehensive overview of the essential safety protocols, handling procedures, physicochemical properties, and synthetic considerations for 2-Cyano-5-iodobenzoic acid, ensuring its safe and effective use in a laboratory setting.

Core Safety Directives and Hazard Identification

GHS Hazard Classification (Inferred)

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed.[1][2][3]

-

Skin Irritation (Category 2), H315: Causes skin irritation.[1][2][4][5]

-

Serious Eye Damage / Eye Irritation (Category 1/2), H318/H319: Causes serious eye damage or irritation.[1][2][4][5]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System, H335: May cause respiratory irritation.[1][2][4][5]

Precautionary Statements

-

Prevention: P261, P264, P270, P271, P280

-

Response: P301+P312, P302+P352, P304+P340, P305+P351+P338

-

Storage: P403+P233, P405

-

Disposal: P501

Physicochemical and Toxicological Profile

Understanding the fundamental properties of 2-Cyano-5-iodobenzoic acid is critical for its effective use in experimental design and for ensuring safety.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 185050-32-2 | [6] |

| Molecular Formula | C₈H₄INO₂ | Inferred |

| Molecular Weight | 273.03 g/mol | [6] |

| Appearance | White to off-white or pale yellow solid (powder/crystals) | Inferred from analogues[3] |

| Melting Point | Not definitively established. Analogues melt in the range of 157-221°C.[7] | Inferred |

| Solubility | Expected to be soluble in alcohols and other organic solvents; sparingly soluble in water.[2][8] | Inferred |

Toxicological Data (Based on Analogues)

-

Acute Toxicity: Harmful if swallowed. The oral LD50 for 2-Iodobenzoic acid in mice is 1500 mg/kg.[3]

-

Irritation: Causes skin irritation and serious eye irritation/damage.[1][2][4] Direct contact with eyes can lead to irreversible damage.

-

Respiratory Effects: Inhalation of dust may cause respiratory tract irritation.[1][2][4][5]

Laboratory Handling and Personal Protective Equipment (PPE)

A stringent adherence to safety protocols is mandatory when handling 2-Cyano-5-iodobenzoic acid. The following represents a minimum standard for personal and engineering controls.

Engineering Controls

-

Ventilation: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure.[1][5]

-

Safety Stations: An eyewash station and safety shower must be readily accessible in the immediate vicinity of the handling area.[5]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles are required at all times. For operations with a higher risk of splashing, a full-face shield should be worn in conjunction with goggles.[1][4][9]

-

Skin Protection:

-

Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved N95 dust mask or a respirator with appropriate cartridges should be used.[1][9]

Workflow for Safe Handling

The following diagram outlines the standard operating procedure for safely handling 2-Cyano-5-iodobenzoic acid in a laboratory setting.

Caption: Standard workflow for handling 2-Cyano-5-iodobenzoic acid.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of an exposure.

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[1][4][5]

-

Skin Contact: Remove all contaminated clothing and shoes. Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4][5]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[4][5]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. If the victim is conscious and alert, give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1][5]

Reactivity and Synthetic Utility

2-Cyano-5-iodobenzoic acid is a stable compound under normal storage conditions but possesses three distinct functional groups that dictate its reactivity.

-

Iodo Group: The carbon-iodine bond is the most reactive site for many transformations, serving as an excellent leaving group in nucleophilic aromatic substitution and as a versatile handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[6]

-

Cyano Group: The nitrile can undergo hydrolysis to form an amide or carboxylic acid, be reduced to an amine, or participate in cycloaddition reactions.

-

Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amide bond formation, and reduction to an alcohol.[6]

The unique arrangement of these groups makes this compound a key intermediate in the synthesis of various heterocyclic systems and substituted aromatic compounds used in drug discovery.[6][11][12]

Experimental Protocol: Synthesis via Sandmeyer Reaction

The synthesis of 2-Cyano-5-iodobenzoic acid can be achieved from 2-amino-5-iodobenzoic acid via a Sandmeyer reaction. This procedure is adapted from established methods for similar transformations.[6]

Materials

-

2-Amino-5-iodobenzoic acid (1.0 eq)

-

Hydrochloric acid (HCl), concentrated (3.0 eq)

-

Sodium nitrite (NaNO₂), (1.1 eq)

-

Copper(I) cyanide (CuCN), (1.2 eq)

-

Sodium cyanide (NaCN), (if needed to form a solution with CuCN)

-

Deionized water

-

Ice

Step-by-Step Methodology

-

Diazotization:

-

Suspend 2-amino-5-iodobenzoic acid in deionized water in a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer.

-

Cool the suspension to 0-5 °C in an ice-salt bath.

-

Slowly add concentrated hydrochloric acid while maintaining the temperature below 5 °C.

-

In a separate beaker, dissolve sodium nitrite in a minimal amount of cold deionized water.

-

Add the sodium nitrite solution dropwise to the acidic suspension of the amine, ensuring the temperature remains between 0-5 °C. A clear solution of the diazonium salt should form.[6]

-

Stir the reaction mixture for an additional 20-30 minutes at 0-5 °C.

-

-

Cyanation:

-

In a separate, larger flask, prepare a solution of copper(I) cyanide. This is often done by dissolving CuCN in an aqueous solution of NaCN or KCN under a fume hood.

-

Cool the copper(I) cyanide solution to 0-5 °C.

-

Slowly add the cold diazonium salt solution to the cold copper(I) cyanide solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed.[6]

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat gently (e.g., 50-60 °C) for 1-2 hours to ensure the reaction goes to completion.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Acidify the mixture with concentrated HCl to protonate the carboxylic acid and precipitate the product.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water.

-

Recrystallize the crude solid from an appropriate solvent system (e.g., ethanol/water or acetic acid/water) to obtain pure 2-Cyano-5-iodobenzoic acid.

-

Dry the purified product under vacuum.

-

Synthesis Workflow Diagram

Caption: Synthesis of 2-Cyano-5-iodobenzoic acid via Sandmeyer reaction.

Storage and Disposal

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents. Keep the container tightly sealed.[1][5]

-

Disposal: Dispose of waste material in accordance with all applicable federal, state, and local environmental regulations. Consult with a licensed professional waste disposal service.[1][4]

References

- Google Patents. (n.d.). WO2008082502A2 - Process for preparing 2-amino-5-cyanobenzoic acid derivatives. Google Patents.